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Compound of Interest

Compound Name: Quinoxalin-2-amine

Cat. No.: B120755 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Quinoxalin-2-amine derivatives have emerged as a promising class of heterocyclic

compounds in the field of medicinal chemistry, demonstrating significant potential as inhibitors

of various protein kinases.[1][2] Their versatile scaffold allows for structural modifications to

achieve high potency and selectivity against a range of kinase targets implicated in diseases

such as cancer, inflammation, and metabolic disorders.[1][3] This document provides detailed

application notes on the utility of these derivatives, summarizes their inhibitory activities, and

offers comprehensive protocols for their synthesis and biological evaluation.

Application Notes
Quinoxaline-based compounds are notable for their ability to target key enzymes in cellular

signaling pathways.[1] Their mechanism of action often involves competitive binding to the

ATP-binding site of kinases, thereby preventing the phosphorylation of downstream substrates

and disrupting aberrant signaling cascades.[4][5]

Key Therapeutic Areas:

Oncology: A significant number of quinoxalin-2-amine derivatives have been investigated

for their anticancer properties. They have shown efficacy in inhibiting kinases that are crucial

for cancer cell proliferation, survival, angiogenesis, and metastasis.[3] Targets in this area

include Apoptosis signal-regulated kinase 1 (ASK1), Phosphoinositide 3-kinase (PI3K),
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mammalian target of rapamycin (mTOR), Pim kinases, and Fibroblast Growth Factor

Receptor 1 (FGFR1).[6][7][8][9]

Inflammatory and Metabolic Diseases: By targeting kinases like ASK1, which is a key

regulator of stress-induced signaling pathways, these derivatives hold promise for treating

conditions such as non-alcoholic steatohepatitis (NASH) and other inflammatory disorders.

[6][10][11]

Data Presentation: Inhibitory Activities
The following tables summarize the in vitro inhibitory activities of selected quinoxalin-2-amine
derivatives against their respective kinase targets.

Table 1: ASK1 Inhibitors

Compound
Target
Kinase

IC50 (nM) Cell Line
Assay
Method

Reference

26e ASK1 30.17 -

ADP-Glo

Luminescent

Assay

[6][10][11][12]

Table 2: PI3K/mTOR Inhibitors

Compound Target Kinase Activity Reference

PX-866 PI3K Potent Inhibitor [4]

PKI-587 PI3K/mTOR
Strong Inhibitory

Activity
[7]

VS-5584 PI3K/mTOR Inhibitor [4]

Table 3: Pim Kinase Inhibitors
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Compound Target Kinase IC50 (nM) Reference

5a (6-F) Pim-1 ~150 [8]

Pim-2 ~700 [8]

5c (6-Cl) Pim-1 ~130 [8]

Pim-2 ~180 [8]

5e (6-Br) Pim-1 ~160 [8]

Pim-2 ~580 [8]

SGI-1776 (Control) Pim-1 50 [8]

Pim-2 100 [8]

Table 4: Ephrin Receptor Tyrosine Kinase Inhibitors

Compound Target Kinase
Cellular EC50
(nM)

ΔTm (°C) Reference

8a EphB4 29 17.3 (EphA3) [13]

8b EphB4 22 19.3 (EphA3) [13]

1 (Control) EphB4 140 11.2 (EphA3) [13]

2 (Control) EphB4 150 14.3 (EphA3) [13]

Table 5: CK2 Kinase Inhibitors

Compound Target Kinase IC50 (nM) Reference

1c CK2 49 [14]

Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of

quinoxalin-2-amine derivatives.
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Protocol 1: General Synthesis of Quinoxaline-2-
carboxamide Derivatives[6]
This protocol describes a general method for the synthesis of N-substituted quinoxaline-2-

carboxamides.

Workflow for Synthesis of Quinoxaline-2-carboxamide Derivatives

Synthesis Workflow

Start:
Quinoxaline-2-carboxylic acid

+ Amine derivative

Reaction:
DCM, Et3N, T3P
0°C to r.t., 6-12h

1. Coupling Workup:
Aqueous extraction

2. Quenching Purification:
Flash chromatography

3. Isolation Final Product:
Quinoxaline-2-carboxamide

4. Characterization

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of quinoxaline-2-carboxamide derivatives.

Materials:

Quinoxaline-2-carboxylic acid (1.0 equiv.)

Appropriate amine derivative (e.g., 6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine) (1.0

equiv.)[6]

Dichloromethane (DCM)

Triethylamine (Et3N) (7.0 equiv.)

Propylphosphonic anhydride (T3P) (50% solution in ethyl acetate, 4.0 equiv.)

Water

Saturated sodium bicarbonate (NaHCO3) solution

Anhydrous sodium sulfate (Na2SO4)
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Argon atmosphere

Procedure:

Dissolve quinoxaline-2-carboxylic acid and the amine derivative in DCM under an argon

atmosphere and cool the mixture to 0°C.[6]

Add Et3N and T3P to the solution.[6]

Stir the reaction mixture at room temperature for 6-12 hours, monitoring the progress by Thin

Layer Chromatography (TLC).[6]

Upon completion, dilute the reaction mixture with DCM.

Wash the organic layer sequentially with water (3 x 20 mL) and saturated NaHCO3 solution

(3 x 20 mL).[6]

Separate the organic layer, dry it over anhydrous Na2SO4, filter, and concentrate under

reduced pressure.[6]

Purify the crude product by flash chromatography to obtain the desired quinoxaline-2-

carboxamide derivative.[6]

Protocol 2: Kinase Inhibition Assay (ADP-Glo™
Luminescent Assay)[6]
This protocol is used to determine the in vitro inhibitory activity of compounds against a specific

kinase.

Workflow for ADP-Glo™ Kinase Assay

Kinase Inhibition Assay Workflow

Start:
Kinase, Substrate,
ATP, Compound

Kinase Reaction:
Incubate at r.t.

Add ADP-Glo™ Reagent:
Stop kinase reaction,

deplete remaining ATP
Incubate at r.t. Add Kinase Detection Reagent:

Convert ADP to ATP Incubate at r.t. Measure Luminescence:
Luciferase/Luciferin reaction
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Click to download full resolution via product page

Caption: A schematic of the ADP-Glo™ kinase inhibition assay workflow.

Materials:

Kinase (e.g., ASK1)[6]

Kinase substrate

HTRF kinase buffer (25 mM MgCl2, 4 mM DTT, 20 mM HEPES, pH = 7.5)[6]

Test compounds (e.g., quinoxalin-2-amine derivatives) at various concentrations

ATP

ADP-Glo™ Kinase Assay Kit (Promega)

Multilabel plate reader

Procedure:

Dilute the kinase and substrate in HTRF kinase buffer.[6]

Add the test compound at various concentrations to the wells of a microplate.

Add the kinase and substrate solution to the wells.

Initiate the kinase reaction by adding ATP.

Incubate the plate at room temperature for the optimized reaction time.

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

Incubate at room temperature for 40 minutes.

Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and

luciferin.
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Incubate at room temperature for 30 minutes.

Measure the luminescence using a multilabel plate reader. The light signal is proportional to

the amount of ADP produced and is inversely correlated with kinase activity.

Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the

compound concentration.

Protocol 3: Cell Viability Assay (CCK-8 Assay)[12]
This protocol measures the cytotoxicity of the compounds on cell lines.

Workflow for CCK-8 Cell Viability Assay

Cell Viability Assay Workflow

Start:
Seed cells in 96-well plate

Treatment:
Add compounds at

various concentrations
Incubate for 24h Add CCK-8 Reagent Incubate for 1-4h Measure Absorbance:

450 nm

Click to download full resolution via product page

Caption: A workflow diagram for the CCK-8 cell viability assay.

Materials:

Human normal liver LO2 cells (or other relevant cell line)[12]

Cell culture medium (e.g., DMEM) with 10% FBS

96-well plates

Test compounds

Cell Counting Kit-8 (CCK-8)

Microplate reader
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Procedure:

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere

overnight.

Treat the cells with various concentrations of the test compounds and a vehicle control.[12]

Incubate the plate for 24 hours.[12]

Add 10 µL of CCK-8 solution to each well.

Incubate the plate for 1-4 hours at 37°C.

Measure the absorbance at 450 nm using a microplate reader.

Calculate the cell viability as a percentage of the control.

Signaling Pathways
Quinoxalin-2-amine derivatives have been shown to modulate several critical signaling

pathways. Below are diagrams illustrating the points of intervention for these inhibitors.

ASK1 Signaling Pathway
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Caption: Inhibition of the ASK1 signaling pathway by quinoxaline derivatives.[6]

PI3K/Akt/mTOR Signaling Pathway
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PI3K/Akt/mTOR Signaling Pathway
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Caption: Dual inhibition of the PI3K/Akt/mTOR signaling pathway.[4][7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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